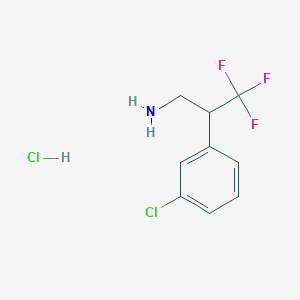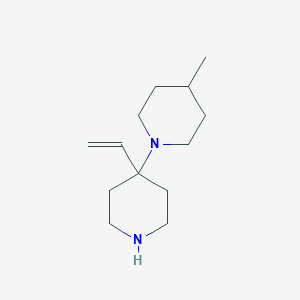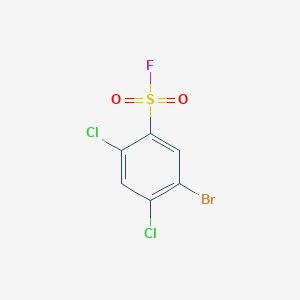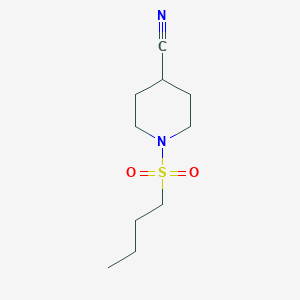![molecular formula C12H11NO3 B13185942 Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)
Ethyl [(4-ethynylphenyl)carbamoyl]formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(4-ethynylphenyl)carbamoyl]formate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an ethyl ester. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-ethynylphenyl)carbamoyl]formate typically involves the reaction of 4-ethynylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
[ \text{4-ethynylaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(4-ethynylphenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and copper iodide (CuI) are commonly used in Sonogashira coupling reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl [(4-ethynylphenyl)carbamoyl]formate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl [(4-ethynylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The carbamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [(4-nitrophenyl)carbamoyl]formate
- Ethyl [(4-methoxyphenyl)carbamoyl]formate
- Ethyl [(4-chlorophenyl)carbamoyl]formate
Uniqueness
Ethyl [(4-ethynylphenyl)carbamoyl]formate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for unique chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 2-(4-ethynylanilino)-2-oxoacetate |
InChI |
InChI=1S/C12H11NO3/c1-3-9-5-7-10(8-6-9)13-11(14)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14) |
Clave InChI |
BUHQKSZIDNZROX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)


![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)



